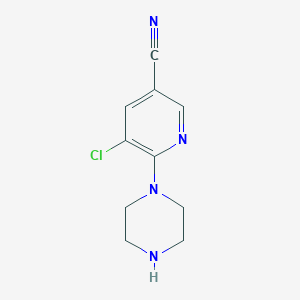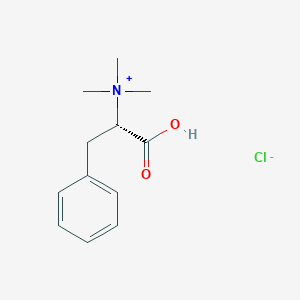
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride is a quaternary ammonium compound with a carboxylate group This compound is known for its unique structure, which includes a phenyl ring and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride typically involves the reaction of (S)-2-phenylethylamine with trimethylamine and chloroacetic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: (S)-2-Phenylethylamine reacts with chloroacetic acid to form (S)-2-phenylethylaminoacetic acid.
Step 2: The intermediate product is then reacted with trimethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanol.
Substitution: Formation of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminium hydroxide or acetate.
Scientific Research Applications
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Studied for its role in cell membrane transport and ion channel modulation.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride involves its interaction with cell membranes and ion channels. The compound can modulate the activity of ion channels by altering the membrane potential and ion flux. This modulation is achieved through the binding of the trimethylammonium group to specific sites on the ion channels, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanol
- (S)-2-Phenylethylamine
- N,N,N-Trimethylglycine
Uniqueness
(S)-1-Carboxy-N,N,N-trimethyl-2-phenylethanaminiumchloride is unique due to its combination of a quaternary ammonium group and a carboxylate group, which imparts distinct physicochemical properties. This combination allows it to act as both a phase transfer catalyst and an ion channel modulator, making it versatile in various applications.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
[(1S)-1-carboxy-2-phenylethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10;/h4-8,11H,9H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
BNVFJGPOCIVBEU-MERQFXBCSA-N |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)O.[Cl-] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(methoxycarbonyl)phenyl]glycine](/img/structure/B13116715.png)
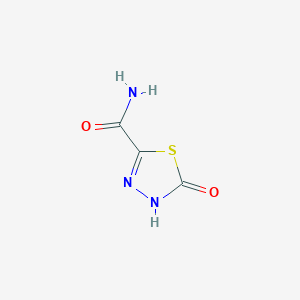

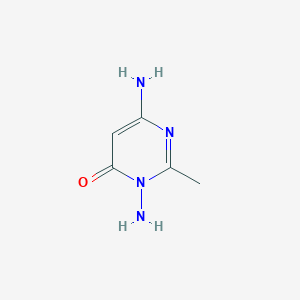
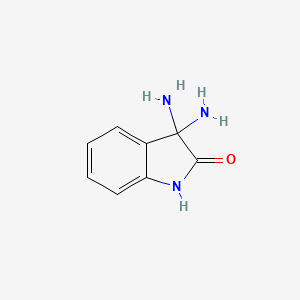


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)

![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
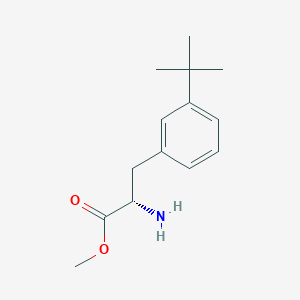

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
